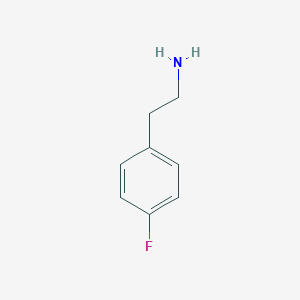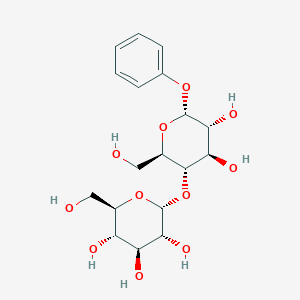
Phenylmaltoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylmaltoside is a type of detergent that is commonly used in scientific research. It is a non-ionic detergent that is synthesized from maltose and phenol. Phenylmaltoside is used in various biochemical and biophysical studies due to its ability to solubilize membrane proteins and lipids.
Mecanismo De Acción
Phenylmaltoside acts by disrupting the hydrophobic interactions between membrane proteins and lipids. It has a hydrophobic tail that inserts into the lipid bilayer and a hydrophilic head that interacts with water molecules. This allows phenylmaltoside to form micelles around membrane proteins and lipids, solubilizing them in an aqueous solution.
Efectos Bioquímicos Y Fisiológicos
Phenylmaltoside has been shown to have minimal effects on the biochemical and physiological properties of membrane proteins and lipids. It does not denature or alter the conformation of membrane proteins, making it an ideal detergent for protein purification and structural analysis. Phenylmaltoside has also been shown to have minimal effects on the activity of enzymes and other biological molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenylmaltoside has several advantages over other detergents used in scientific research. It has a low critical micelle concentration (CMC), which means that it can solubilize membrane proteins and lipids at low concentrations. It is also stable over a wide range of pH and temperature conditions, making it suitable for use in various lab experiments. However, phenylmaltoside has some limitations, such as its high cost compared to other detergents and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of phenylmaltoside in scientific research. One area of research is the development of new derivatives of phenylmaltoside with improved properties such as increased solubility and lower cost. Another area of research is the use of phenylmaltoside in the study of membrane proteins and lipids in vivo. This would involve the development of new methods for the delivery of phenylmaltoside to living cells and tissues. Additionally, phenylmaltoside could be used in the development of new drug delivery systems for the treatment of various diseases.
Métodos De Síntesis
Phenylmaltoside is synthesized by reacting maltose with phenol in the presence of an acid catalyst. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The product is then purified by chromatography to obtain pure phenylmaltoside.
Aplicaciones Científicas De Investigación
Phenylmaltoside is widely used in scientific research as a detergent to solubilize membrane proteins and lipids. It is used in various biochemical and biophysical studies such as protein purification, crystallization, and structural analysis. Phenylmaltoside is also used in electron microscopy studies to visualize membrane proteins and lipids.
Propiedades
Número CAS |
1175-37-7 |
|---|---|
Nombre del producto |
Phenylmaltoside |
Fórmula molecular |
C18H26O11 |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H26O11/c19-6-9-11(21)12(22)14(24)18(27-9)29-16-10(7-20)28-17(15(25)13(16)23)26-8-4-2-1-3-5-8/h1-5,9-25H,6-7H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18-/m1/s1 |
Clave InChI |
TYALKKBMRDZWLW-LTHBGAKLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Otros números CAS |
1175-37-7 |
Sinónimos |
phenyl-alpha-D-maltoside phenylmaltoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



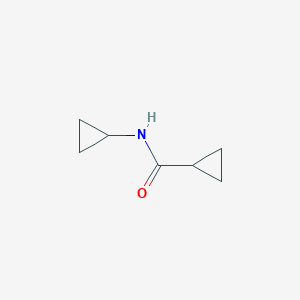
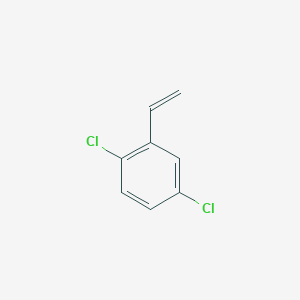
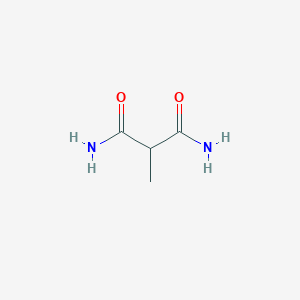
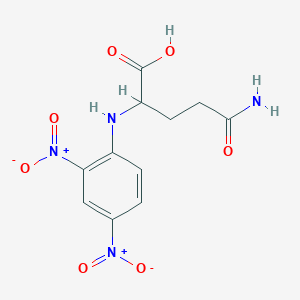
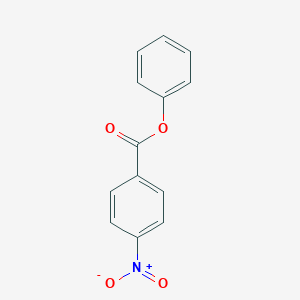

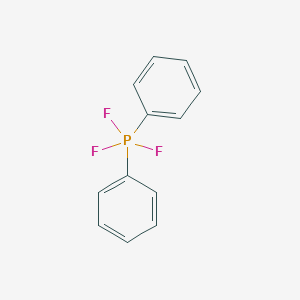
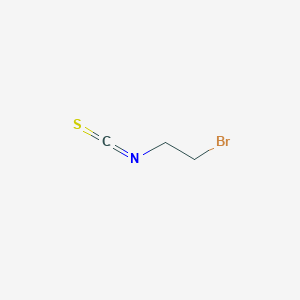
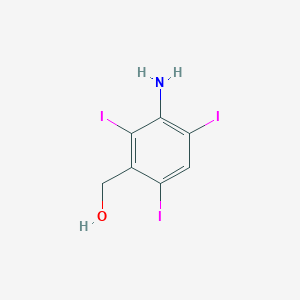
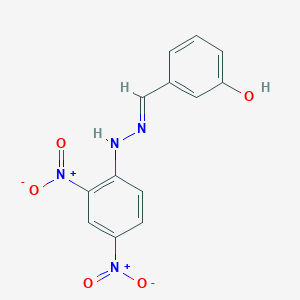
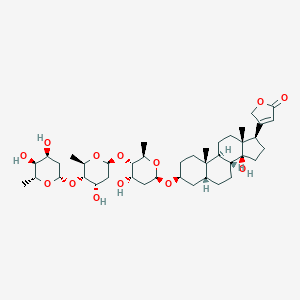
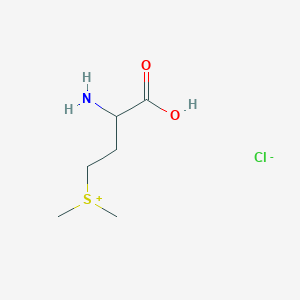
![N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline](/img/structure/B75467.png)
